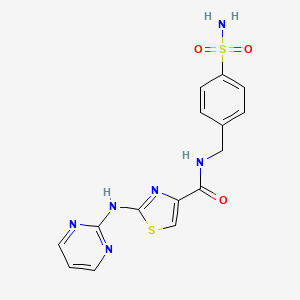

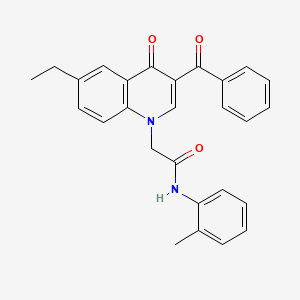

![molecular formula C12H8N4S B2700234 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine CAS No. 2060360-94-1](/img/structure/B2700234.png)

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine” is a compound that has been identified as a moderately potent inhibitor of cyclin-dependent kinase-2 (CDK2) . It is part of a class of compounds known as ATP-antagonistic CDK2 inhibitors .

Synthesis Analysis

The synthesis of this compound was initiated following the identification of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of CDK2 . The synthetic chemistry and structure-guided design approach led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . Four representative analogues from the chemical series were presented in complex with CDK2, and these structures were used to rationalize the observed biochemical structure-activity relationships (SARs) .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a CDK2 inhibitor . The compound has been shown to have antiproliferative and proapoptotic effects, which are consistent with cellular CDK2 and CDK9 inhibition .Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, including 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine, are significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, which make them excellent sensing probes. These compounds are not only utilized in the creation of optical sensors but also have diverse biological and medicinal applications, showcasing their versatility in scientific research (Jindal & Kaur, 2021).

Synthesis of Heterocycles

The compound has been studied within the context of synthesizing various heterocyclic compounds, particularly those with potential medicinal and pharmaceutical applications. For instance, pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry, demonstrate the compound's utility in synthesizing complex molecules using hybrid catalysts (Parmar, Vala, & Patel, 2023).

Development of Optoelectronic Materials

Research on pyrimidine and quinazoline derivatives, including the subject compound, emphasizes their application in creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems for fabricating materials used in organic light-emitting diodes (OLEDs), highlighting their significance in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold, including variations like this compound, has been extensively explored for its medicinal properties. It serves as a building block in drug discovery, showing a broad range of activities such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. This underscores its potential in developing novel therapeutic agents (Cherukupalli et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which include the thiazol-5-yl group present in this compound, have been associated with a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

It is known that the physicochemical properties of a compound, including its solubility and stability, can significantly impact its bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can be influenced by various environmental factors. For instance, it has been found that 4-(Pyridin-4-yl)thiazol-2-amine, a compound with a similar structure, acts as an effective corrosion inhibitor for mild steel in an acid medium . This suggests that the chemical environment can significantly impact the action of this compound.

Future Directions

properties

IUPAC Name |

2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c1-4-13-5-2-9(1)12-15-7-11(17-12)10-3-6-14-8-16-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEVJUJBSIHOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

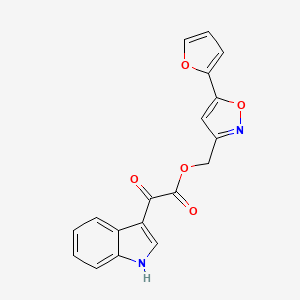

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)

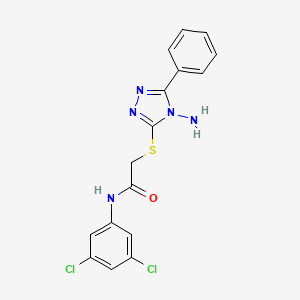

![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)

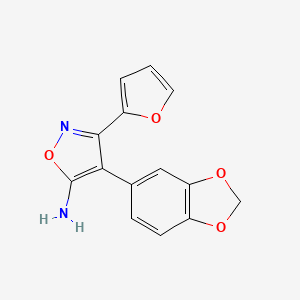

![1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)

![4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2700162.png)

![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)